3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid
Overview
Description
This compound, also known as 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester, has a CAS Number of 214601-17-9 . Its molecular weight is 369.5 and its IUPAC name is methyl 3-[(1R)-3-(diisopropylamino)-1-phenylpropyl]-4-hydroxybenzoate .
Molecular Structure Analysis
The molecular formula of this compound is C23H31NO3 . The InChI code is 1S/C23H31NO3/c1-16(2)24(17(3)4)14-13-20(18-9-7-6-8-10-18)21-15-19(23(26)27-5)11-12-22(21)25/h6-12,15-17,20,25H,13-14H2,1-5H3/t20-/m1/s1 .Physical and Chemical Properties Analysis
This compound is a solid and should be stored in a refrigerator . The computed properties include a molecular weight of 397.5 g/mol , XLogP3-AA of 5 , hydrogen bond donor count of 1 , hydrogen bond acceptor count of 4 , rotatable bond count of 11 , exact mass of 397.26169398 g/mol , monoisotopic mass of 397.26169398 g/mol , topological polar surface area of 49.8 Ų , heavy atom count of 29 , and a complexity of 465 .Scientific Research Applications
Polymer Synthesis
Hyperbranched aromatic polyamides represent a significant application area for benzoic acid derivatives. The synthesis and properties of such polymers have been explored, highlighting their solubility in various solvents and inherent viscosity measurements, indicating potential use in materials science and engineering applications (Yang, Jikei, & Kakimoto, 1999).
Medicinal Chemistry
In the realm of medicinal chemistry, benzoic acid derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. For example, new prenylated benzoic acid derivatives with significant antibacterial activities have been isolated from Piper species, showcasing their potential in developing new antimicrobial agents (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993).
Materials Science
In materials science, benzoic acid derivatives have been utilized in the construction of metal–organic frameworks (MOFs) and coordination polymers. These materials have interesting properties and applications in catalysis, gas storage, and separation processes. The synthesis of 3,5-bis(phosphonomethyl)benzoic acid and its application as a metal oxide surface anchor showcases the utility of such compounds in modifying material surfaces for enhanced functionality (Nakhle, Trammell, Sigel, Meyer, & Erickson, 1999).
Safety and Hazards
Properties
IUPAC Name |
3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-phenylmethoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO3/c1-21(2)30(22(3)4)18-17-26(24-13-9-6-10-14-24)27-19-25(29(31)32)15-16-28(27)33-20-23-11-7-5-8-12-23/h5-16,19,21-22,26H,17-18,20H2,1-4H3,(H,31,32)/t26-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWIVHKZEWPBJI-AREMUKBSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)OCC3=CC=CC=C3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)OCC3=CC=CC=C3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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